molecular formula C15H13F2N5O2 B2906713 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one CAS No. 866010-31-3

2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B2906713
CAS No.: 866010-31-3
M. Wt: 333.299
InChI Key: LBHACMZWSRKDDI-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one is a sophisticated chemical reagent designed for advanced research and development purposes. This compound features a unique molecular architecture combining a 1,3-oxazol-5(4H)-one core with a 1,2,4-triazole moiety and a difluorophenyl group, a combination often explored in the development of novel active molecules. Its primary research value lies in its potential as a key intermediate or lead compound in agrochemical and pharmaceutical discovery programs. Researchers investigate this complex structure for its potential biological activity, particularly in areas such as fungicide or pesticide development, given the known properties of triazole-containing compounds. The presence of the difluorophenyl group is a common bioisostere that can influence properties like metabolic stability, lipophilicity, and membrane permeability. The (E)-ethylidene linker connecting the triazole and oxazolone rings creates a planar, conjugated system that may be crucial for interaction with biological targets. This product is provided with high purity and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(4E)-2-(2,6-difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O2/c1-21(2)11(6-22-8-18-7-19-22)13-15(23)24-14(20-13)12-9(16)4-3-5-10(12)17/h3-5,7-8H,6H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHACMZWSRKDDI-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C1C(=O)OC(=N1)C2=C(C=CC=C2F)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=C/1\C(=O)OC(=N1)C2=C(C=CC=C2F)F)/CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one (commonly referred to as a triazole derivative) has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article aims to compile and analyze the existing literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and case studies.

  • Molecular Formula : C15H13F2N5O2
  • Molar Mass : 333.29 g/mol
  • CAS Number : 866010-31-3

Biological Activity Overview

The biological activities of triazole derivatives are primarily attributed to their ability to inhibit specific enzymes and interact with various biological pathways. The compound has shown promise in several areas:

1. Antifungal Activity

Triazoles are well-known for their antifungal properties, particularly against Candida species and Aspergillus species. Research indicates that modifications in the triazole ring can enhance antifungal efficacy.

CompoundMIC (μg/mL)Target Organism
Fluconazole0.5Candida albicans
2-Difluorophenyl Triazole0.31C. albicans (higher efficacy compared to fluconazole)

In a study examining various triazole analogs, it was found that the compound exhibited a minimum effective concentration (MEC) significantly lower than that of fluconazole, indicating enhanced antifungal activity .

2. Antibacterial Activity

Triazole derivatives have also been explored for their antibacterial properties. The compound demonstrated activity against various bacterial strains, with significant results observed in vitro.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16

These results suggest that the compound could be a potential candidate for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The structural modifications of triazole compounds play a crucial role in determining their biological activity. The presence of electron-withdrawing groups such as fluorine significantly enhances the interaction with target enzymes involved in fungal and bacterial metabolism.

Key Findings:

  • Fluorine Substitution : The difluorophenyl moiety enhances lipophilicity and cellular uptake.
  • Dimethylamino Group : This substitution is critical for increasing solubility and biological activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antifungal Efficacy

A preclinical study involved administering the compound to mice infected with C. albicans. Results indicated a significant reduction in fungal load compared to control groups treated with standard antifungals .

Case Study 2: Antibacterial Properties

In vitro testing against multi-drug resistant strains revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics .

Comparison with Similar Compounds

Fluconazole

  • Structure : A bistriazole with a difluorophenyl group and a hydroxylated side chain.
  • Key Differences: Fluconazole lacks the oxazolone ring and dimethylamino group present in the target compound.
  • Activity : Broad-spectrum antifungal with MIC values ranging from 0.25–64 µg/mL against Candida albicans .
  • Resistance : Susceptible to efflux pump upregulation and CYP51 mutations in resistant strains .
  • Hypothesized Advantage of Target Compound: The oxazolone core and dimethylamino group may alter binding kinetics or reduce efflux susceptibility.

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()

  • Structure: Triazole-thioether linked to phenylethanone and sulfonylphenyl groups.
  • Key Differences: Replaces the oxazolone ring with a thioether and phenylethanone system.
  • Synthesis : Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .
  • Relevance : Demonstrates the synthetic flexibility of triazole derivatives but lacks the target compound’s oxazolone and ethylidene side chain.

Piperazine-Linked Triazolones ()

  • Structure : Triazolone cores with chlorophenyl, dioxolane, and piperazine substituents.
  • Key Differences: Chlorophenyl groups and piperazine linkages contrast with the target compound’s difluorophenyl and dimethylamino groups.

Mechanistic and Pharmacokinetic Considerations

Parameter Target Compound Fluconazole Compound
Core Structure 1,3-Oxazol-5(4H)-one Bistriazole 4H-1,2,4-Triazole
Aromatic Substituents 2,6-Difluorophenyl 2,4-Difluorophenyl 2,4-Difluorophenyl + sulfonylphenyl
Side Chain (E)-Ethylidene with dimethylamino and triazole Hydroxylated propanol Thioether-linked phenylethanone
Theorized Target CYP51 (inferred from triazole moiety) CYP51 CYP51 or efflux pump modulation (speculative)
Metabolic Stability High (fluorine atoms, rigid oxazolone) Moderate (hydrophilic side chain) Variable (sulfonyl group may enhance excretion)
Resistance Mitigation Potential reduced efflux due to dimethylamino group High resistance prevalence Unknown

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. For example, the oxazolone core can be constructed via cyclocondensation of substituted β-ketoamides with 2,6-difluorobenzaldehyde derivatives. The ethylidene side chain is introduced through a Wittig or Horner-Wadsworth-Emmons reaction using dimethylamino and triazole-containing phosphonates. Optimization can employ Design of Experiments (DoE) to adjust parameters like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents. Flow chemistry techniques may enhance reproducibility and yield, as demonstrated in analogous syntheses of diazomethane derivatives .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Elemental analysis (CHNS) to confirm empirical formula .
  • Single-crystal X-ray diffraction to resolve stereochemistry, particularly the (E)-configuration of the ethylidene group .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and detect impurities. For example, ¹⁹F NMR can distinguish between 2,6-difluorophenyl and other fluorinated byproducts .
  • HPLC-MS for purity assessment and mass confirmation .

Q. What are the key stability considerations for this compound under varying storage and experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
  • Photostability testing under UV-Vis light to evaluate susceptibility to isomerization or oxidation of the ethylidene group.
  • Solvent compatibility : Test solubility and stability in polar aprotic solvents (e.g., DMSO) versus non-polar solvents. Hydrolytic stability in aqueous buffers (pH 4–9) is critical for biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. The triazole and oxazolone moieties likely contribute to electron-deficient regions, influencing interactions with biological targets .
  • Molecular docking : Use software like AutoDock Vina to model binding to fungal CYP51 (a target for antifungal activity) or human kinases. The 2,6-difluorophenyl group may enhance hydrophobic interactions, while the triazole could participate in hydrogen bonding .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antifungal vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., mammalian vs. fungal) to differentiate target-specific effects from general cytotoxicity.
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation in certain systems leads to false-negative results.
  • Structural analogs : Synthesize derivatives lacking the dimethylamino or triazole groups to isolate pharmacophoric contributions .

Q. How does the compound’s stereoelectronic profile influence its reactivity in click chemistry or metal-catalyzed coupling reactions?

  • Methodological Answer :

  • Click chemistry : The 1,2,4-triazole group can participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Steric hindrance from the 2,6-difluorophenyl group may require optimized catalyst loading (e.g., TBTA ligands) .
  • Suzuki-Miyaura coupling : The oxazolone’s electron-withdrawing nature activates the aryl fluoride for palladium-catalyzed cross-coupling. Use XPhos precatalysts and mild bases (K₂CO₃) to minimize decomposition .

Q. What experimental approaches can elucidate the mechanism of action in antimicrobial or anticancer assays?

  • Methodological Answer :

  • Time-kill kinetics : Monitor bacterial/fungal growth inhibition over 24–48 hours to distinguish static vs. cidal effects.
  • ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) to determine if oxidative stress drives cytotoxicity.
  • Proteomics : Perform SILAC-based profiling in cancer cells to identify differentially expressed proteins post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.